(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHPUPJMTKOFON-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3=CC=CC=C3CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@@H]2CC3=CC=CC=C3CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for its pharmacological properties, particularly in neuroprotection and anti-cancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Chemical Formula : C₁₃H₁₆N₂O
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
- CAS Number : 871130-68-6
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Neuroprotective Effects :
- Studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis. The compound's structure allows it to interact with various neurochemical pathways that modulate cell survival and death.
- For example, derivatives similar to this compound have demonstrated the ability to inhibit oxidative stress-induced apoptosis in neuronal cell lines .
-
Anticancer Activity :
- Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines.
- A related study on tetrahydroisoquinoline derivatives reported significant cytotoxic effects against human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by modulating mitochondrial membrane potential and caspase activation .
- Cell Cycle Regulation : Studies have shown that certain isoquinoline derivatives can induce G1 phase arrest in cancer cells, leading to reduced proliferation .
Data Summary
Case Study 1: Neuroprotection in Neuronal Cell Lines
A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives on PC12 cells. The results indicated that compounds with bulky substituents at the C-1 position significantly enhanced cell viability under oxidative stress conditions. The mechanism involved the upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic factors.
Case Study 2: Anticancer Effects on Human Cancer Cell Lines
In another investigation, this compound was tested against several human cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxicity. Morphological assessments revealed characteristics of apoptosis such as chromatin condensation and nuclear fragmentation.
Scientific Research Applications
Neuropharmacology
Research indicates that (3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may exhibit neuroprotective effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific receptors in the brain makes it a candidate for further investigation in neuropharmacology .
Pain Management
The compound has been evaluated for its analgesic properties. Tetrahydroisoquinoline derivatives have been noted for their potential to alleviate pain through mechanisms involving opioid receptors. Preliminary studies suggest that this compound could serve as a scaffold for developing new analgesics with fewer side effects compared to traditional opioids .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that a related tetrahydroisoquinoline compound exhibited significant neuroprotective effects in animal models of Parkinson's disease. The study highlighted the compound's ability to reduce oxidative stress and inflammation in neuronal cells . Although direct studies on this compound are needed, this case provides a framework for its potential applications.
Case Study 2: Analgesic Properties
In another investigation focusing on pain management, researchers synthesized various tetrahydroisoquinoline derivatives and tested them for analgesic activity using established pain models. The results indicated that certain modifications to the structure enhanced efficacy while reducing side effects. This research underscores the importance of structural variations and suggests that this compound could be optimized for similar therapeutic outcomes .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The cyclopropyl group distinguishes this compound from analogs with bulkier or aromatic substituents. Key comparisons include:
Key Observations :
- Cyclopropyl vs. Piperidinyl Groups : The cyclopropyl group in the target compound is smaller and less polar than the piperidinyl substituents in JDTic and related analogs (e.g., Compounds 4–7). This may reduce κ-opioid receptor affinity but improve metabolic stability or blood-brain barrier penetration .
- Stereochemical Considerations : The (3S) configuration contrasts with the (3R) configuration in JDTic and other κ-antagonists. Stereochemistry critically influences receptor binding; for example, JDTic’s (3R) configuration is essential for its high κ-selectivity .
Functional Group Modifications on the Tetrahydroisoquinoline Core
The absence of a 7-hydroxy group in the target compound differentiates it from analogs like JDTic and Compounds 4–7, which feature this moiety.
Key Insight : The 7-hydroxy group in JDTic and related compounds participates in hydrogen bonding with opioid receptors, which is absent in the cyclopropyl derivative. This suggests the target compound may exhibit weaker or altered receptor engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) are critical. A glycine anion intermediate can be alkylated using α,α'-dibromo-o-xylene derivatives, followed by cyclization under basic conditions to form the tetrahydroisoquinoline core . Post-cyclization, the carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) with cyclopropylamine. Chiral HPLC or capillary electrophoresis is recommended to confirm enantiomeric purity (>98% ee) .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold, cyclopropyl group (characteristic δ 0.5–1.5 ppm for cyclopropyl protons), and carboxamide NH signals (δ ~6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z calculated for C₁₄H₁₇N₂O).
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What are the key stereochemical considerations in handling this compound?
- Methodological Answer : The (3S) configuration is critical for biological activity. Researchers should:
- Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to resolve enantiomers.
- Employ circular dichroism (CD) spectroscopy to confirm the absolute configuration if X-ray crystallography data are unavailable.
- Avoid prolonged exposure to heat or acidic conditions, which may induce racemization at the C3 position .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability while minimizing environmental impact?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility by enabling precise control of temperature and reagent stoichiometry .
- Green Solvents : Replace traditional solvents (e.g., DCM, DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce toxicity .
- Catalytic Methods : Explore N-heterocyclic carbene (NHC) catalysts for asymmetric cyclization steps, reducing metal contamination .
- Table : Comparison of synthetic approaches
| Method | Yield (%) | Purity (%) | Solvent |
|---|---|---|---|
| Traditional Batch | 65–70 | 92–95 | DCM |
| Continuous Flow | 85–90 | 97–99 | CPME |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform assays (e.g., IC₅₀ determinations) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Receptor Profiling : Use radioligand binding assays (e.g., with ³H-labeled analogs) to confirm target selectivity. Cross-validate with CRISPR knockouts of suspected receptors .
- Metabolic Stability : Assess liver microsome stability (human/rodent) to rule out rapid degradation as a cause of variability .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the cyclopropyl group (e.g., cyclobutyl, cyclohexyl) or tetrahydroisoquinoline substituents (e.g., halogenation at C6/C7).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., opioid or adrenergic receptors).
- Table : SAR trends for receptor affinity
| Analog | ΔR Group | Receptor Affinity (Ki, nM) |
|---|---|---|
| Parent compound | Cyclopropyl | 12.4 ± 1.2 |
| Cyclobutyl analog | Cyclobutyl | 28.9 ± 3.1 |
| C7-Fluoro derivative | C7-F | 8.7 ± 0.9 |
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
- Methodological Answer :
- Animal Models : Administer the compound (oral/i.v.) to rodents (n = 6–8/group) and collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours.
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Key Parameters : Calculate AUC₀–24, Cₘₐₓ, Tₘₐₓ, and half-life (t½). Compare with reference compounds (e.g., morphine for opioid activity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH (7.4), temperature (25°C), and protein concentration across labs.
- Control Compounds : Include positive controls (e.g., DAMGO for µ-opioid receptors) to validate assay conditions.
- Data Normalization : Express results as % inhibition relative to vehicle controls to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
